molecular formula C15H10BrCl3N2O4 B11703592 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide

Cat. No.: B11703592
M. Wt: 468.5 g/mol
InChI Key: KOCCIUJDRDSPNO-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide is a synthetic organic compound characterized by the presence of a bromophenoxy group, a trichloroethyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide typically involves the reaction of 4-bromophenol with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]amine. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromophenoxy group can participate in nucleophilic substitution reactions.

    Substitution: The trichloroethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of substituted bromophenoxy derivatives.

    Substitution: Generation of various substituted trichloroethyl derivatives.

Scientific Research Applications

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3,5-dinitrobenzamide
  • N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide
  • N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylacrylamide

Uniqueness

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H10BrCl3N2O4

Molecular Weight

468.5 g/mol

IUPAC Name

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide

InChI

InChI=1S/C15H10BrCl3N2O4/c16-10-4-6-12(7-5-10)25-14(15(17,18)19)20-13(22)9-2-1-3-11(8-9)21(23)24/h1-8,14H,(H,20,22)

InChI Key

KOCCIUJDRDSPNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br

Origin of Product

United States

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